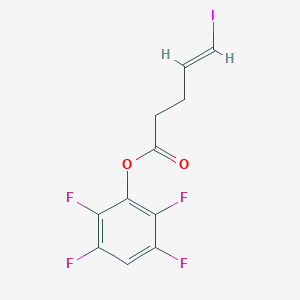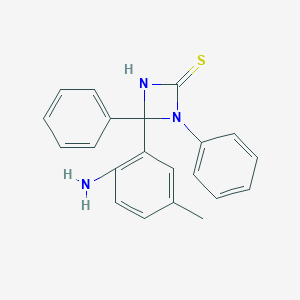
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate (TFPIP) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to inhibit the activity of proteases and to study protein-protein interactions.
Biochemical and Physiological Effects:
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used to study the structure and function of proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices due to its electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its versatility in various scientific research areas. It can be used in medicinal chemistry, biochemistry, and materials science. Another advantage is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying protein-protein interactions and for developing new drugs. However, one limitation of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate is its potential toxicity, which needs to be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate research. In medicinal chemistry, further studies are needed to determine the potential of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate as an anticancer agent and to develop new drugs based on its structure. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be used to study the structure and function of various proteins and enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be utilized in the development of new organic electronic devices. Additionally, further studies are needed to determine the potential toxicity of 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate and to develop methods for minimizing its toxicity in lab experiments.
Synthesemethoden
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate can be synthesized through a multi-step process involving the reaction of 2,3,5,6-tetrafluorophenol with 5-iodo-4-pentenoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with triethylamine and 4-dimethylaminopyridine (DMAP) to yield 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been found to have potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. In biochemistry, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been used as a tool to study protein-protein interactions and as a fluorescent probe for detecting enzymes. In materials science, 2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate has been utilized in the development of organic electronic devices.
Eigenschaften
CAS-Nummer |
126296-29-5 |
|---|---|
Produktname |
2,3,5,6-Tetrafluorophenyl 5-iodo-4-pentenoate |
Molekularformel |
C11H22N2O2 |
Molekulargewicht |
374.07 g/mol |
IUPAC-Name |
(2,3,5,6-tetrafluorophenyl) (E)-5-iodopent-4-enoate |
InChI |
InChI=1S/C11H7F4IO2/c12-6-5-7(13)10(15)11(9(6)14)18-8(17)3-1-2-4-16/h2,4-5H,1,3H2/b4-2+ |
InChI-Schlüssel |
WSFHYHFHHILGHI-DUXPYHPUSA-N |
Isomerische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CC/C=C/I)F)F |
SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
Kanonische SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCC=CI)F)F |
Synonyme |
2,3,5,6-tetrafluorophenyl-5-iodo-4-pentenoate 2,3,5,6-TFPIP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B236117.png)
![N-[2-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236124.png)
![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)

![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![6-[(14b-Formyl-9-hydroxy-4,4,6a,6b,8a,11,11-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B236150.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)


![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)